5'-O-DMT-N2-DMF-dG

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

Molekularformel |

C34H36N6O6 |

|---|---|

Molekulargewicht |

624.7 g/mol |

IUPAC-Name |

N'-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide |

InChI |

InChI=1S/C34H36N6O6/c1-39(2)20-36-33-37-31-30(32(42)38-33)35-21-40(31)29-18-27(41)28(46-29)19-45-34(22-8-6-5-7-9-22,23-10-14-25(43-3)15-11-23)24-12-16-26(44-4)17-13-24/h5-17,20-21,27-29,41H,18-19H2,1-4H3,(H,37,38,42)/b36-20+/t27-,28+,29+/m0/s1 |

InChI-Schlüssel |

YTRIMRXIMVGPAL-FTBOMTEUSA-N |

Isomerische SMILES |

CN(C)/C=N/C1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O |

Kanonische SMILES |

CN(C)C=NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Pivotal Role of the Dimethoxytrityl (DMT) Group in 5'-O-DMT-N2-DMF-dG: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The compound 5'-O-DMT-N2-DMF-dG is a cornerstone of modern nucleic acid chemistry, serving as a fundamental building block—a phosphoramidite—for the automated solid-phase synthesis of DNA. Its structure is meticulously designed with specific protecting groups that enable the precise, stepwise assembly of custom oligonucleotides. This guide provides an in-depth examination of the multifaceted role of the 5'-O-dimethoxytrityl (DMT) group, a component critical to the success and efficiency of the synthesis process. The N2-dimethylformamidine (DMF) group, which protects the guanine base, will also be contextualized.

Core Function of the Protecting Groups

In the context of this compound, both the DMT and DMF moieties are "protecting groups." Their primary function is to temporarily block reactive sites on the deoxyguanosine (dG) nucleoside to prevent unwanted side reactions during the sequential addition of nucleotides.

-

5'-O-DMT Group : The 4,4'-dimethoxytrityl (DMT) group is attached to the 5'-hydroxyl (-OH) of the deoxyribose sugar.[1][2] Its role is arguably the most critical for the chain elongation process.

-

N2-DMF Group : The dimethylformamidine (DMF) group protects the exocyclic amine (-NH2) at the N2 position of the guanine base.[3] This prevents the amine from interfering with the phosphoramidite coupling chemistry. The DMF group is favored in many applications for its lability, allowing for rapid removal under mild basic conditions.[3]

The Multifunctional Role of the 5'-O-DMT Group

The DMT group is not merely a simple placeholder; its unique chemical properties are leveraged at multiple stages of oligonucleotide synthesis, from chain assembly and monitoring to final purification.

Automated oligonucleotide synthesis proceeds in the 3'-to-5' direction, which is the reverse of biological DNA synthesis.[3] The process involves sequentially coupling a 5'-protected nucleoside phosphoramidite to the free 5'-hydroxyl of a growing oligonucleotide chain that is anchored to a solid support at its 3'-end.

The bulky DMT group on the incoming phosphoramidite (like this compound) ensures its 5'-hydroxyl is non-reactive. The key reaction is the formation of a phosphite triester linkage between the 3'-phosphoramidite of the new nucleotide and the 5'-hydroxyl of the support-bound chain. Without the DMT group, uncontrolled polymerization would occur, leading to a random assortment of products. After the coupling step is complete, the DMT group is chemically removed, revealing a new 5'-hydroxyl ready for the next cycle.

A significant advantage of using the DMT group is its utility in monitoring the efficiency of each coupling step. The DMT group is acid-labile and is removed at the beginning of each synthesis cycle (a step called detritylation) using a mild acid like 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in a non-aqueous solvent.

Upon cleavage, the DMT group is released as a stable dimethoxytrityl cation (DMT+), which has a characteristic bright orange color and a strong absorbance maximum around 495-498 nm. By measuring the absorbance of the solution containing the cleaved cation, the synthesizer can precisely quantify the number of molecules that were successfully coupled in the previous cycle. This allows for the calculation of the stepwise coupling efficiency, a critical parameter for assessing the quality of the final oligonucleotide. A consistently high coupling efficiency (>99%) is essential for producing high-purity, full-length oligonucleotides.

The lipophilic (hydrophobic) nature of the DMT group provides a powerful handle for the purification of the final product. In a strategy known as "Trityl-On" purification, the final detritylation step is omitted on the synthesizer. This leaves the desired full-length oligonucleotide with the DMT group still attached at its 5'-end, while all the shorter, failed sequences (truncated sequences) possess a free 5'-hydroxyl.

This difference in hydrophobicity is exploited during reverse-phase high-performance liquid chromatography (RP-HPLC). The DMT-containing, full-length product is retained more strongly on the hydrophobic column matrix than the "Trityl-Off" failure sequences, allowing for excellent separation. After the purified oligonucleotide is collected, the DMT group is removed in a final manual detritylation step.

Quantitative Data Summary

The following table summarizes key quantitative parameters associated with the use of the DMT and DMF protecting groups in standard oligonucleotide synthesis.

| Parameter | Value / Condition | Purpose / Significance |

| DMT Cation (DMT+) Absorbance Max | 495 - 498 nm | Spectrophotometric quantification to determine stepwise coupling efficiency. |

| Typical Stepwise Coupling Efficiency | > 99% | Ensures a high yield of the full-length oligonucleotide product. |

| DMT Removal (Detritylation) Reagent | 3% Trichloroacetic Acid (TCA) in Dichloromethane | Rapid and efficient cleavage of the DMT group to enable the next coupling cycle. |

| Guanine (N2) DMF Deprotection | Conc. Ammonium Hydroxide, 55°C, 1 hr | Mild conditions for removing the base protection, preserving sensitive modifications. |

| Guanine (N2) Isobutyryl (iBu) Deprotection | Conc. Ammonium Hydroxide, 55°C, >5 hrs | Harsher, more prolonged conditions compared to DMF deprotection. |

Key Experimental Protocols

-

Objective : To remove the 5'-DMT group from the support-bound oligonucleotide to prepare for the next coupling cycle.

-

Apparatus : Automated DNA/RNA Synthesizer.

-

Reagent : 3% (w/v) Trichloroacetic Acid (TCA) in anhydrous Dichloromethane (DCM).

-

Procedure :

-

The synthesis column containing the solid support with the DMT-on oligonucleotide is washed with anhydrous acetonitrile to remove residual moisture and reagents.

-

The detritylation reagent (3% TCA in DCM) is passed through the column for approximately 50-90 seconds.

-

The eluent, containing the orange DMT+ cation, is collected. For monitoring, this solution is passed through a flow-through UV-Vis spectrophotometer to measure absorbance at ~498 nm.

-

The column is thoroughly washed with anhydrous acetonitrile to remove all traces of acid, which would inhibit the subsequent coupling reaction.

-

The support-bound oligonucleotide, now with a free 5'-hydroxyl, is ready for the coupling step.

-

-

Objective : To remove the 5'-DMT group from the purified oligonucleotide following RP-HPLC.

-

Reagent : 80% Acetic Acid (v/v) in water.

-

Procedure :

-

The lyophilized (dried) "Trityl-On" oligonucleotide is dissolved in 200-500 µL of 80% acetic acid.

-

The solution is incubated at room temperature for 20-30 minutes. The orange color will not appear as the DMT+ cation reacts with water to form the colorless dimethoxytritanol.

-

The reaction is quenched by adding an equal volume of an appropriate buffer or by proceeding directly to precipitation/desalting.

-

The detritylated oligonucleotide is typically desalted using gel filtration or ethanol precipitation to remove the acetic acid and dimethoxytritanol byproduct.

-

-

Objective : To cleave the oligonucleotide from the solid support and remove all remaining protecting groups (e.g., N2-DMF on guanine, cyanoethyl on phosphates).

-

Reagent : Concentrated Ammonium Hydroxide.

-

Procedure :

-

The solid support is transferred from the synthesis column to a screw-cap vial.

-

Concentrated ammonium hydroxide is added to the vial.

-

The vial is sealed and heated at 55°C for at least 1 hour to ensure complete removal of the labile DMF groups and cleavage from the support.

-

After cooling, the supernatant containing the fully deprotected oligonucleotide is removed from the solid support.

-

The ammonium hydroxide is typically removed by lyophilization or vacuum centrifugation.

-

Visualizations

Caption: Logical relationship of key functional groups in the this compound phosphoramidite building block.

Caption: Workflow of the four main steps in one cycle of automated solid-phase oligonucleotide synthesis.

References

An In-depth Technical Guide to 5'-O-DMT-N2-DMF-dG: Chemical Structure, Properties, and Applications in Oligonucleotide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and critical role of 5'-O-(4,4'-dimethoxytrityl)-N2-(N,N-dimethylformamidinyl)-2'-deoxyguanosine (5'-O-DMT-N2-DMF-dG) in the chemical synthesis of oligonucleotides. This protected nucleoside is a fundamental building block in the production of synthetic DNA, which is essential for a wide range of applications in research, diagnostics, and therapeutics.

Chemical Structure and Properties

This compound is a chemically modified derivative of the natural nucleoside 2'-deoxyguanosine. The modifications, the 5'-O-DMT and the N2-DMF protecting groups, are crucial for its function in automated solid-phase oligonucleotide synthesis.

Chemical Structure:

-

2'-deoxyguanosine Core: The fundamental purine nucleoside found in DNA.

-

5'-O-DMT (Dimethoxytrityl) Group: A bulky, acid-labile protecting group attached to the 5'-hydroxyl function of the deoxyribose sugar. This group serves two primary purposes: it prevents the 5'-hydroxyl from participating in unwanted side reactions during the phosphoramidite coupling step, and its hydrophobicity is exploited in the purification of the final oligonucleotide product.

-

N2-DMF (Dimethylformamidine) Group: A protecting group attached to the exocyclic amine (N2) of the guanine base. This protection is necessary to prevent side reactions at this nucleophilic position during the oligonucleotide synthesis cycle. The DMF group is favored for its rapid removal under mild basic conditions.

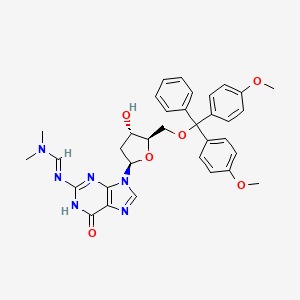

A 2D representation of the chemical structure of this compound is provided below:

Caption: Chemical structure of this compound.

Physicochemical Properties

Quantitative data for this compound are summarized in the table below. It is important to note that some properties, such as melting point, can vary depending on the crystalline form and purity of the sample.

| Property | Value |

| CAS Number | 40094-22-2 |

| Molecular Formula | C34H36N6O6 |

| Molecular Weight | 624.69 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in organic solvents like acetonitrile, dichloromethane, and DMSO. |

| Storage Conditions | Store at -20°C, protected from moisture. |

Role in Oligonucleotide Synthesis

This compound is a key component in the phosphoramidite method of solid-phase oligonucleotide synthesis, the most widely used method for producing synthetic DNA. In this process, the protected nucleoside is first converted into a phosphoramidite monomer by reacting its 3'-hydroxyl group. This phosphoramidite is then used in the stepwise addition of nucleotides to a growing DNA chain attached to a solid support.

The logical workflow for the utilization of this compound in a single coupling cycle of oligonucleotide synthesis is illustrated below.

Caption: Workflow of a single coupling cycle in oligonucleotide synthesis.

Experimental Protocols

This section provides representative experimental protocols for the synthesis of this compound and the subsequent deprotection steps in oligonucleotide synthesis.

Synthesis of this compound

The synthesis of this compound involves two key steps: the protection of the exocyclic amine of 2'-deoxyguanosine with a DMF group, followed by the protection of the 5'-hydroxyl group with a DMT group.

Materials:

-

2'-deoxyguanosine

-

N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

-

Methanol

-

Pyridine (anhydrous)

-

4,4'-Dimethoxytrityl chloride (DMT-Cl)

-

Dichloromethane (DCM)

-

Silica gel for column chromatography

-

Ethyl acetate

-

Triethylamine

Procedure:

-

N2-DMF Protection:

-

Suspend 2'-deoxyguanosine in methanol.

-

Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) to the suspension.

-

Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

-

Evaporate the solvent under reduced pressure to obtain the crude N2-(N,N-dimethylformamidinyl)-2'-deoxyguanosine.

-

-

5'-O-DMT Protection:

-

Dissolve the crude product from the previous step in anhydrous pyridine.

-

Add 4,4'-dimethoxytrityl chloride (DMT-Cl) portion-wise to the solution at 0°C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction by adding methanol.

-

Evaporate the solvent under reduced pressure.

-

Dissolve the residue in dichloromethane (DCM) and wash with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in dichloromethane containing a small amount of triethylamine to afford this compound as a white foam.

-

Characterization Data

The synthesized this compound should be characterized by various spectroscopic methods to confirm its identity and purity.

| Analysis | Expected Results |

| 1H NMR | Characteristic peaks for the DMT group (aromatic protons and methoxy groups), the DMF group (formamidine proton and methyl groups), and the deoxyguanosine moiety (sugar protons and guanine H8 proton). |

| 13C NMR | Resonances corresponding to all carbon atoms in the molecule, including the distinct signals for the DMT, DMF, and deoxyguanosine carbons. |

| Mass Spectrometry (ESI-MS) | A prominent peak corresponding to the protonated molecule [M+H]+. |

| Purity (HPLC) | A major peak with a purity of ≥98%. |

Deprotection Protocols in Oligonucleotide Synthesis

Following the completion of solid-phase synthesis, the protecting groups must be removed to yield the final oligonucleotide.

1. Removal of the N2-DMF Group (and other base-labile protecting groups):

-

Reagent: Concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine (AMA).

-

Procedure: The solid support with the synthesized oligonucleotide is treated with the basic solution at an elevated temperature (e.g., 55°C) for a specified period. This step cleaves the oligonucleotide from the support and removes the protecting groups from the nucleobases.

2. Removal of the 5'-O-DMT Group (Detritylation):

-

Reagent: A mild acid, typically 2-3% dichloroacetic acid (DCA) or trichloroacetic acid (TCA) in an organic solvent like dichloromethane.

-

Procedure: This step is performed at the beginning of each synthesis cycle to deprotect the 5'-hydroxyl for the next coupling reaction. A final detritylation step is also performed after the purification of the "DMT-on" oligonucleotide. The release of the orange-colored dimethoxytrityl cation can be monitored spectrophotometrically to assess the coupling efficiency of each step.

Applications in Drug Development and Research

The ability to synthesize custom DNA sequences using building blocks like this compound is fundamental to many areas of modern molecular biology and drug development.

Logical Relationship of Applications

Caption: Key application areas for synthetic oligonucleotides.

-

Therapeutics: The development of antisense oligonucleotides, small interfering RNAs (siRNAs), and aptamers as therapeutic agents for a variety of diseases, including genetic disorders and cancers.

-

Diagnostics: The synthesis of primers and probes for polymerase chain reaction (PCR), DNA sequencing, and microarray analysis for the diagnosis of infectious diseases and genetic conditions.

-

Research: The creation of synthetic genes, site-directed mutagenesis to study protein function, and the synthesis of guide RNAs for CRISPR-based gene editing.

Conclusion

This compound is an indispensable reagent in the chemical synthesis of DNA. Its carefully designed protecting groups enable the efficient and high-fidelity construction of custom oligonucleotides, which are critical tools in modern molecular biology, diagnostics, and the development of novel nucleic acid-based therapeutics. A thorough understanding of its chemical properties and the protocols for its use is essential for researchers and professionals working in these fields.

The Role of the Dimethylformamidine (DMF) Protecting Group in Guanosine Phosphoramidites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic oligonucleotide chemistry, the choice of protecting groups is paramount to achieving high-yield, high-purity DNA and RNA sequences. For guanosine, a nucleoside particularly susceptible to side reactions, the selection of an appropriate protecting group for its exocyclic amine is critical. The dimethylformamidine (DMF) group has emerged as a superior alternative to the traditional isobutyryl (iBu) group, offering significant advantages in deprotection efficiency and overall synthesis outcomes. This technical guide provides an in-depth analysis of the function and application of the DMF protecting group in guanosine phosphoramidites.

Core Function and Advantages of the DMF Protecting Group

The primary function of the DMF protecting group is to shield the exocyclic N2 amine of guanosine from undesired reactions during the sequential coupling steps of solid-phase oligonucleotide synthesis. Its unique chemical properties impart several key advantages over the conventional iBu group:

-

Rapid Deprotection: The most significant advantage of the DMF group is the substantial reduction in deprotection time. This lability under basic conditions allows for faster overall synthesis turnaround, a crucial factor in high-throughput applications.

-

Enhanced Purity for Guanine-Rich Sequences: In sequences with a high guanine content, the stubborn nature of the iBu group can lead to incomplete deprotection, resulting in undesired modified oligonucleotides. The DMF group mitigates this issue, leading to a purer final product, especially in challenging G-rich sequences.[]

-

Prevention of Depurination: The electron-donating nature of the DMF group provides a protective effect, reducing the incidence of depurination—the cleavage of the glycosidic bond—that can occur during the acidic detritylation step of the synthesis cycle.

-

Comparable Stability and Coupling Efficiency: dG(dmf) phosphoramidite exhibits solution stability comparable to other standard phosphoramidites, ensuring reliable performance in automated synthesizers. While direct quantitative comparisons of coupling efficiency are not extensively published, the widespread adoption of dG(dmf) suggests that its performance is at least on par with, if not superior to, dG(iBu) in achieving high stepwise coupling yields, which are typically greater than 99%.

Quantitative Data Summary

The primary quantitative advantage of the DMF protecting group lies in its deprotection kinetics. The following tables summarize the deprotection times for DMF- and iBu-protected guanosine under various standard conditions.

| Protecting Group | Reagent | Temperature | Time for Complete Deprotection |

| dG(dmf) | Concentrated Ammonium Hydroxide | Room Temperature | 16 hours |

| 55°C | 2 hours[] | ||

| 65°C | 1 hour[] | ||

| dG(iBu) | Concentrated Ammonium Hydroxide | Room Temperature | 36 hours |

| 55°C | 8-16 hours | ||

| 65°C | 8 hours |

Table 1. Deprotection times with concentrated ammonium hydroxide.

The introduction of "UltraFAST" deprotection reagents, such as a 1:1 mixture of ammonium hydroxide and methylamine (AMA), further accentuates the benefits of the DMF group, although it is also effective with the iBu group.

| Protecting Group | Reagent | Temperature | Time for Complete Deprotection |

| dG(dmf) | AMA | Room Temperature | 120 minutes |

| 55°C | 10 minutes | ||

| 65°C | 5 minutes | ||

| dG(iBu) | AMA | Room Temperature | 120 minutes |

| 55°C | 10 minutes | ||

| 65°C | 5 minutes |

Table 2. UltraFAST deprotection times with AMA.

It is important to note that while DMF is labile to basic amines, it is surprisingly resistant to cleavage by sodium hydroxide. Complete deprotection of a dG(dmf)-containing oligonucleotide with 0.4 M NaOH in a methanol/water mixture can take over 72 hours at room temperature, in stark contrast to the 17 hours required for an iBu-protected counterpart.

Experimental Protocols

Synthesis of 5'-O-DMT-N2-(dimethylformamidinyl)-2'-deoxyguanosine-3'-O-(β-cyanoethyl-N,N-diisopropyl)phosphoramidite

This protocol outlines the synthesis of the dG(dmf) phosphoramidite, a key building block for oligonucleotide synthesis.

Step 1: Protection of the Exocyclic Amine

-

Starting Material: 5'-O-DMT-2'-deoxyguanosine.

-

Reagent: N,N-Dimethylformamide dimethyl acetal (DMF-DMA).

-

Procedure:

-

Dissolve 5'-O-DMT-2'-deoxyguanosine in anhydrous methanol.

-

Add an excess of DMF-DMA to the solution.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, evaporate the solvent under reduced pressure to obtain the crude 5'-O-DMT-N2-(dimethylformamidinyl)-2'-deoxyguanosine.

-

Purify the product by silica gel chromatography.

-

Step 2: Phosphitylation

-

Starting Material: 5'-O-DMT-N2-(dimethylformamidinyl)-2'-deoxyguanosine.

-

Reagents:

-

2-Cyanoethyl N,N-diisopropylchlorophosphoramidite.

-

N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base.

-

Anhydrous dichloromethane (DCM) or acetonitrile as the solvent.

-

-

Procedure:

-

Dissolve the dried 5'-O-DMT-N2-(dimethylformamidinyl)-2'-deoxyguanosine in the anhydrous solvent under an inert atmosphere (e.g., argon).

-

Add the non-nucleophilic base to the solution.

-

Slowly add the phosphitylating agent to the reaction mixture at 0°C.

-

Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or 31P NMR spectroscopy.

-

Quench the reaction with a suitable reagent (e.g., methanol).

-

Purify the final phosphoramidite product using silica gel chromatography.

-

Solid-Phase Oligonucleotide Synthesis Cycle

The following is a standard protocol for one cycle of oligonucleotide synthesis on an automated synthesizer using dG(dmf) phosphoramidite. The cycle is repeated for each nucleotide to be added to the growing chain.

-

Deblocking (Detritylation): The 5'-O-DMT protecting group of the nucleotide attached to the solid support is removed by treatment with an acidic solution, typically 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane. This exposes a free 5'-hydroxyl group.

-

Coupling: The dG(dmf) phosphoramidite is activated by a weak acid, such as 1H-tetrazole or 5-(ethylthio)-1H-tetrazole (ETT), and delivered to the synthesis column. The activated phosphoramidite then reacts with the free 5'-hydroxyl group of the support-bound nucleotide.

-

Capping: To prevent unreacted 5'-hydroxyl groups from participating in subsequent cycles, they are acetylated using a capping mixture, typically containing acetic anhydride and N-methylimidazole.

-

Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using an oxidizing agent, commonly a solution of iodine in a mixture of water, pyridine, and tetrahydrofuran.

Deprotection and Cleavage of the Oligonucleotide

Standard Deprotection:

-

The solid support is treated with concentrated ammonium hydroxide (28-30%) at 55°C for 2 hours or 65°C for 1 hour. This single step cleaves the oligonucleotide from the solid support, removes the cyanoethyl protecting groups from the phosphate backbone, and removes the DMF protecting groups from the guanine bases.

-

The ammoniacal solution containing the deprotected oligonucleotide is collected, and the solvent is removed by evaporation.

UltraFAST Deprotection:

-

The solid support is treated with a 1:1 (v/v) mixture of concentrated ammonium hydroxide and 40% aqueous methylamine (AMA).

-

The mixture is heated at 65°C for 5-10 minutes.

-

The solution is collected, and the solvent is evaporated. For this protocol, it is recommended to use acetyl (Ac) protected dC to avoid potential side reactions.

Mandatory Visualizations

Conclusion

The dimethylformamidine protecting group offers significant advantages in the synthesis of oligonucleotides, particularly in terms of deprotection efficiency and the generation of high-purity products, especially for guanine-rich sequences. Its compatibility with standard and rapid deprotection protocols makes it a valuable tool for researchers and professionals in drug development and molecular biology. The detailed protocols and data presented in this guide provide a comprehensive resource for the effective utilization of dG(dmf) phosphoramidites in routine and high-throughput oligonucleotide synthesis.

References

A Technical Guide to 5'-O-DMT-N2-DMF-dG: A Key Building Block in Oligonucleotide Synthesis

For researchers, scientists, and professionals in drug development, the precise chemical properties and applications of nucleotide building blocks are of paramount importance. This guide provides an in-depth look at 5'-O-(4,4'-Dimethoxytrityl)-N2-(dimethylformamidine)-2'-deoxyguanosine (5'-O-DMT-N2-DMF-dG), a modified nucleoside crucial for the synthesis of oligonucleotides.

Core Molecular Data

The fundamental chemical properties of this compound are summarized below. This data is essential for accurate experimental design and analysis in nucleic acid chemistry.

| Property | Value | Reference |

| Molecular Weight | 624.69 g/mol | [1][2][3] |

| Chemical Formula | C34H36N6O6 | [1][2] |

| CAS Number | 40094-22-2 | |

| Appearance | White to off-white powder | |

| Purity | ≥98.5% |

Role in Oligonucleotide Synthesis

This compound is a protected form of deoxyguanosine used as a monomer in solid-phase oligonucleotide synthesis. The protecting groups are critical for ensuring the specific, sequential addition of nucleotides to the growing DNA or RNA chain.

-

5'-O-DMT (Dimethoxytrityl) group: This acid-labile group protects the 5'-hydroxyl function, preventing unwanted reactions during the coupling step. Its removal (detritylation) allows for the controlled elongation of the oligonucleotide chain in the 3' to 5' direction. The DMT cation released during this step has a characteristic orange color, which can be used to monitor coupling efficiency.

-

N2-DMF (Dimethylformamidine) group: This group protects the exocyclic amine of the guanine base. This prevents side reactions at the N2 position during the synthesis process.

The phosphoramidite version of this compound, 5'-O-DMT-N2-DMF-2'-deoxyguanosine 3'-CE phosphoramidite, is the active monomer used in the synthesis cycle. It plays a vital role in the development of nucleic acid-based therapeutics, diagnostics, and research applications, including cancer, genetic disorders, and viral infections.

Experimental Protocols: Solid-Phase Oligonucleotide Synthesis

The following is a generalized protocol for the phosphoramidite method of solid-phase DNA synthesis, where this compound (as a phosphoramidite) would be used for the incorporation of a guanine base.

Objective: To synthesize a custom DNA oligonucleotide on a solid support.

Materials:

-

Controlled pore glass (CPG) solid support with the initial nucleoside attached.

-

Phosphoramidite monomers of A, C, G (such as DMT-dG(dmf) Phosphoramidite), and T.

-

Activator solution (e.g., 5-(ethylthio)-1H-tetrazole - ETT).

-

Oxidizing solution (e.g., iodine solution).

-

Capping solution (e.g., acetic anhydride and N-methylimidazole).

-

Deblocking solution (e.g., trichloroacetic acid in dichloromethane).

-

Cleavage and deprotection solution (e.g., ammonium hydroxide).

-

An automated DNA synthesizer.

Methodology:

The synthesis cycle consists of four main steps, repeated for each nucleotide added to the sequence:

-

Detritylation (Deblocking):

-

The solid support is washed with an acidic solution (e.g., trichloroacetic acid in dichloromethane) to remove the 5'-DMT protecting group from the bound nucleoside.

-

This exposes a free 5'-hydroxyl group, which is necessary for the subsequent coupling reaction.

-

The column is washed with a neutral buffer to remove the acid.

-

-

Coupling:

-

The next nucleoside in the sequence (e.g., this compound phosphoramidite) is mixed with an activator and delivered to the solid support.

-

The activated phosphoramidite reacts with the free 5'-hydroxyl group of the support-bound nucleoside, forming a phosphite triester linkage.

-

-

Capping:

-

To prevent the elongation of unreacted chains (which would result in deletion mutations), any unreacted 5'-hydroxyl groups are "capped" by acetylation.

-

This is achieved by treating the support with a mixture of acetic anhydride and N-methylimidazole.

-

-

Oxidation:

-

The newly formed phosphite triester linkage is unstable and is oxidized to a more stable phosphate triester.

-

This is typically done using a solution of iodine in the presence of water and a weak base.

-

After this step, the cycle can be repeated, starting with the detritylation of the newly added nucleotide.

-

Post-Synthesis Processing:

-

Cleavage and Deprotection: Once the entire sequence is synthesized, the oligonucleotide is cleaved from the solid support, and all remaining protecting groups (including the N2-DMF on guanine) are removed using a strong base, typically ammonium hydroxide.

-

Purification: The final product is purified, often by high-performance liquid chromatography (HPLC), to remove any truncated sequences or other impurities.

Visualizing the Synthesis Workflow

The following diagram illustrates the logical flow of the solid-phase oligonucleotide synthesis cycle.

References

Stability and storage conditions for 5'-O-DMT-N2-DMF-dG

An In-depth Technical Guide to the Stability and Storage of 5'-O-DMT-N2-DMF-dG

For researchers, scientists, and professionals in drug development, the integrity of oligonucleotide building blocks is paramount. This guide provides a comprehensive overview of the stability and optimal storage conditions for 5'-O-DMT-N2-dimethylformamidine-2'-deoxyguanosine (this compound), a critical reagent in nucleic acid synthesis.

Introduction

This compound is a protected deoxyguanosine derivative widely used in the chemical synthesis of oligonucleotides. The 5'-hydroxyl group is protected by a dimethoxytrityl (DMT) group, which is acid-labile and allows for monitoring of synthesis efficiency. The exocyclic amine of the guanine base is protected by a dimethylformamidine (DMF) group, which is favored for its rapid deprotection characteristics. The stability of this compound, both in its solid form and in solution, is crucial for the successful synthesis of high-quality oligonucleotides.

Chemical Stability

The stability of this compound is influenced by several factors, including temperature, moisture, and pH. The phosphoramidite form of this compound, used in automated synthesis, is particularly sensitive.

Protecting Groups:

-

5'-O-DMT (Dimethoxytrityl) Group: This bulky group protects the 5'-hydroxyl function. It is readily cleaved under mild acidic conditions, a property exploited during solid-phase oligonucleotide synthesis to allow for the stepwise addition of nucleotides.[1] The stability of the DMT group is essential for ensuring that the 5'-hydroxyl remains protected until the appropriate step in the synthesis cycle.[2]

-

N2-DMF (Dimethylformamidine) Group: The DMF group protects the exocyclic amine of the guanine base. A key advantage of the DMF protecting group over the more traditional isobutyryl (iBu) group is its faster removal under basic conditions. This allows for more rapid deprotection of the final oligonucleotide product.[3]

Phosphoramidite Moiety:

When in its 3'-CE phosphoramidite form, the molecule is highly susceptible to hydrolysis. The stability of deoxyribonucleoside phosphoramidites in acetonitrile solution generally decreases in the order T > dC > dA > dG.[4] The dG phosphoramidite is the least stable of the common phosphoramidites. Degradation can occur through hydrolysis, which can be catalyzed by trace amounts of acid, and other side reactions.

Recommended Storage Conditions

Proper storage is critical to maintain the integrity and reactivity of this compound. Recommendations vary for the solid compound and solutions.

Solid Form:

The compound in its solid (powder) form is relatively stable if stored correctly.

| Storage Temperature | Duration | Notes |

| -20°C | Up to 2 years | Keep vial tightly sealed, away from moisture and light. |

| +2 to +8°C | Shorter term | For less critical, short-term storage. |

In Solution:

Solutions of this compound are less stable and should be prepared fresh whenever possible. If stock solutions are necessary, they should be stored under the following conditions.

| Solvent | Storage Temperature | Duration | Notes |

| DMSO | -80°C | Up to 6 months | Store as aliquots in tightly sealed vials. |

| DMSO | -20°C | Up to 1 month | Store as aliquots in tightly sealed vials. |

| DMSO | 4°C | Up to 2 weeks | For very short-term storage. |

Handling Recommendations

To ensure the longevity and performance of this compound, the following handling procedures are recommended:

-

Equilibration: Before opening the vial, especially when removing from cold storage, allow the product to equilibrate to room temperature for at least one hour. This prevents condensation of moisture inside the vial, which can lead to hydrolysis.

-

Inert Atmosphere: For the phosphoramidite form, handling under an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize exposure to moisture and oxygen.

-

Solution Preparation: Whenever possible, prepare and use solutions on the same day. If preparing stock solutions, use anhydrous solvents and store in tightly sealed vials as aliquots to avoid repeated freeze-thaw cycles.

Experimental Protocols

While specific, detailed experimental protocols for stability testing of this compound are not extensively published in the public domain, the assessment of its purity and degradation typically involves standard analytical techniques.

General Protocol for Purity Assessment by HPLC:

-

Sample Preparation: Accurately weigh a small amount of the compound and dissolve it in a suitable solvent (e.g., acetonitrile) to a known concentration.

-

Chromatographic Conditions:

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., triethylammonium acetate) and an organic solvent (e.g., acetonitrile).

-

Detection: UV detection at a wavelength where the DMT cation absorbs strongly (around 498 nm after acid treatment) or at a standard wavelength for nucleic acids (e.g., 260 nm).

-

-

Analysis: Inject the sample and analyze the resulting chromatogram. The purity is determined by the relative area of the main peak. Degradation products will appear as additional peaks.

Visualizing Workflows and Pathways

General Handling and Storage Workflow:

Caption: General workflow for the storage and handling of this compound.

Deprotection Pathway:

This diagram illustrates the removal of the DMT and DMF protecting groups, which is a controlled process during synthesis and deprotection but can also be considered a degradation pathway if it occurs prematurely.

Caption: Chemical deprotection pathway for this compound.

Conclusion

The stability of this compound is a critical factor in the synthesis of high-quality oligonucleotides. By adhering to the recommended storage and handling conditions, researchers can minimize degradation and ensure the reliability of their synthetic processes. As a solid, the compound is stable for extended periods at -20°C when protected from moisture. In solution, it is significantly less stable, and best practices involve using freshly prepared solutions or storing aliquots at ultra-low temperatures for a limited time. Understanding the lability of the protecting groups and the phosphoramidite moiety is key to troubleshooting and optimizing oligonucleotide synthesis protocols.

References

The Cornerstone of Rapid Oligonucleotide Synthesis: A Technical Guide to dG(dmf)

For Researchers, Scientists, and Drug Development Professionals

In the landscape of solid-phase oligonucleotide synthesis, the choice of protecting groups is a critical determinant of efficiency, purity, and the integrity of the final product. Among these, the N2-dimethylformamidine (dmf) protected deoxyguanosine phosphoramidite, dG(dmf), has emerged as a cornerstone for rapid and high-quality DNA and RNA synthesis. This technical guide provides an in-depth exploration of the key features of dG(dmf), offering a comprehensive resource for researchers and professionals in the field.

Introduction to dG(dmf) in Phosphoramidite Chemistry

The phosphoramidite method is the gold standard for the chemical synthesis of oligonucleotides, proceeding in a 3' to 5' direction through a four-step cycle: detritylation, coupling, capping, and oxidation.[1] Protecting groups are essential to prevent unwanted side reactions on the exocyclic amino groups of adenosine (dA), guanosine (dG), and cytidine (dC). The dmf group on the dG phosphoramidite plays a pivotal role in streamlining this process, particularly in the deprotection step.[2][3]

Core Advantages of dG(dmf)

The adoption of dG(dmf) in oligonucleotide synthesis protocols offers several distinct advantages over traditional protecting groups like isobutyryl (ibu).

Accelerated Deprotection Kinetics

A primary advantage of the dmf protecting group is its significantly faster removal compared to the conventional ibu group.[4] This lability allows for substantially reduced deprotection times, increasing throughput and minimizing the exposure of the synthesized oligonucleotide to harsh basic conditions, which can be detrimental to sensitive modifications and labels.

Compatibility with "UltraFAST" Deprotection Reagents

dG(dmf) is highly compatible with "UltraFAST" deprotection protocols that utilize reagents such as a mixture of ammonium hydroxide and methylamine (AMA). With AMA, complete deprotection of oligonucleotides synthesized with dG(dmf) and acetyl-protected dC (Ac-dC) can be achieved in as little as 5-10 minutes at 65°C. This rapid deprotection is a significant improvement over the hours or even days required with traditional methods.

Prevention of Depurination

The electron-donating nature of the dimethylformamidine group provides enhanced protection against depurination, a common side reaction that occurs at guanosine and adenosine residues during the acidic detritylation step. By stabilizing the glycosidic bond, dG(dmf) contributes to higher fidelity and yield of the full-length oligonucleotide product, which is especially crucial in the synthesis of long oligonucleotides.

Quantitative Performance Data

The selection of a protecting group is often guided by its performance in key aspects of the synthesis process. The following tables summarize the quantitative advantages of dG(dmf).

Comparative Deprotection Times

| dG Protecting Group | Deprotection Reagent | Temperature | Time for Complete Deprotection | Reference |

|---|---|---|---|---|

| dG(dmf) | Ammonium Hydroxide | 55°C | 1-2 hours | |

| dG(ibu) | Ammonium Hydroxide | 55°C | 16 hours | |

| dG(dmf) | Ammonium Hydroxide | 65°C | 1 hour | |

| dG(ibu) | Ammonium Hydroxide | 65°C | 8 hours | |

| dG(dmf) | AMA (Ammonium Hydroxide/Methylamine) | 65°C | 5-10 minutes | |

| dG(ibu) | AMA (Ammonium Hydroxide/Methylamine) | 65°C | 10 minutes | |

| dG(dmf) | 0.4 M Sodium Hydroxide in MeOH/water | Room Temperature | > 72 hours | |

| dG(ibu) | 0.4 M Sodium Hydroxide in MeOH/water | Room Temperature | 17 hours |

Coupling Efficiency and Yield

While direct comparative studies on coupling efficiency are not extensively published in a single table, it is widely accepted that high coupling efficiency (>99%) is standard for all commercially available phosphoramidites, including dG(dmf), under optimized conditions. The primary impact of dG(dmf) on overall yield comes from the reduction of side reactions like depurination and the efficiency of the deprotection step, which leads to a higher recovery of the full-length product. The theoretical yield of full-length product (FLP) can be calculated as a function of the average coupling efficiency (ACE) and the number of couplings (n-1, where n is the oligonucleotide length): FLP = (ACE)^(n-1). A slight decrease in ACE can significantly impact the yield of longer oligonucleotides.

Experimental Protocols

The following are detailed methodologies for the key stages of solid-phase oligonucleotide synthesis utilizing dG(dmf) phosphoramidite.

Standard Phosphoramidite Synthesis Cycle

This cycle is automated on a DNA synthesizer.

-

Detritylation: The 5'-O-dimethoxytrityl (DMT) group of the support-bound nucleoside is removed by treatment with a solution of a mild acid, typically 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous solvent like dichloromethane (DCM). This exposes the 5'-hydroxyl group for the subsequent coupling reaction.

-

Coupling: The dG(dmf) phosphoramidite is activated by a weak acid, such as 5-(ethylthio)-1H-tetrazole (ETT), and delivered to the synthesis column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain, forming a phosphite triester linkage. A typical coupling time for standard bases is around 30 seconds.

-

Capping: To prevent the elongation of unreacted chains (failure sequences) in subsequent cycles, any unreacted 5'-hydroxyl groups are acetylated. This is achieved by treating the support with a mixture of acetic anhydride and N-methylimidazole.

-

Oxidation: The unstable phosphite triester linkage is converted to a stable phosphate triester by oxidation. This is typically accomplished using a solution of iodine in a mixture of water, pyridine, and tetrahydrofuran. A low concentration iodine oxidizer (e.g., 0.02 M) is recommended when using dG(dmf).

Deprotection Protocols

-

Transfer the solid support to a screw-cap vial.

-

Add concentrated ammonium hydroxide (28-30%) to the vial, ensuring the support is fully submerged.

-

Seal the vial tightly and heat at 55°C for 1-2 hours or at 65°C for 1 hour.

-

Allow the vial to cool to room temperature.

-

Transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.

-

Evaporate the ammonium hydroxide to dryness using a centrifugal evaporator.

Note: This protocol requires the use of acetyl-protected dC (Ac-dC) to avoid transamination of the cytosine base.

-

Prepare a 1:1 (v/v) mixture of concentrated ammonium hydroxide and 40% aqueous methylamine (AMA).

-

Add the AMA solution to the solid support in a sealed vial.

-

Heat the vial at 65°C for 10 minutes.

-

Cool the vial to room temperature.

-

Transfer the supernatant to a new tube and evaporate to dryness.

Potential Side Reactions and Mitigation

Even with optimized protocols, side reactions can occur.

-

GG Dimer Addition: Acidic activators can cause a small percentage of premature detritylation of the incoming dG(dmf) phosphoramidite, leading to the formation and incorporation of a GG dimer. This results in an n+1 impurity. Using a less acidic activator or optimizing activator concentration can help minimize this.

-

N3-Cyanoethylation of Thymidine: During ammonia deprotection, acrylonitrile, a byproduct of cyanoethyl group removal, can alkylate the N3 position of thymidine. This can be minimized by using a larger volume of ammonia or by using AMA, as methylamine is a more effective scavenger of acrylonitrile.

Visualizing the Workflow and Logic

Diagrams created using Graphviz (DOT language) illustrate the key processes involving dG(dmf).

Conclusion

The use of dG(dmf) phosphoramidite represents a significant advancement in the field of oligonucleotide synthesis. Its key features—rapid deprotection kinetics, compatibility with fast deprotection reagents, and its ability to suppress depurination—collectively contribute to the efficient and high-fidelity production of synthetic DNA and RNA. For researchers and drug development professionals, a thorough understanding and implementation of protocols involving dG(dmf) are essential for achieving optimal results in applications ranging from basic research to the development of nucleic acid-based therapeutics.

References

The Alchemist's Guide to Modern DNA: A Technical Whitepaper on Phosphoramidite Synthesis

For Researchers, Scientists, and Drug Development Professionals

The ability to precisely synthesize custom sequences of DNA has become the cornerstone of modern molecular biology, enabling advancements in fields ranging from synthetic biology and diagnostics to therapeutic drug development. The chemical engine driving this revolution is the robust and highly efficient phosphoramidite method of solid-phase DNA synthesis. This in-depth technical guide provides a comprehensive overview of the core principles of phosphoramidite chemistry, detailed experimental protocols, and quantitative data to empower researchers in their pursuit of engineering the blueprint of life.

Core Principles of Phosphoramidite Chemistry

Introduced in the early 1980s, phosphoramidite chemistry has become the gold standard for the chemical synthesis of DNA due to its high coupling efficiency and amenability to automation.[1][2][3] The synthesis is performed in the 3' to 5' direction, opposite to the natural enzymatic synthesis, on a solid support, typically controlled pore glass (CPG).[4][5] This solid-phase approach is crucial as it allows for the easy removal of excess reagents by simple washing steps after each reaction cycle.

The entire process is a cyclical series of four distinct chemical reactions: deblocking (detritylation), coupling, capping, and oxidation. Each cycle results in the addition of a single nucleotide to the growing oligonucleotide chain. The success of this method hinges on the use of protecting groups on the phosphoramidite monomers to prevent unwanted side reactions.

A typical phosphoramidite monomer consists of:

-

A nucleoside (dA, dC, dG, or dT).

-

A phosphoramidite group at the 3'-hydroxyl position, which is the reactive site for chain elongation.

-

A dimethoxytrityl (DMT) group protecting the 5'-hydroxyl group, which is removed at the beginning of each cycle to allow for the addition of the next monomer.

-

Protecting groups on the exocyclic amines of the nucleobases (except for thymine) to prevent side reactions during synthesis.

-

A β-cyanoethyl group protecting the phosphate group.

The Four-Step Synthesis Cycle: A Detailed Look

The automated synthesis of DNA is a meticulously orchestrated repetition of a four-step cycle. The efficiency of each step is paramount to achieving a high yield of the full-length, correct sequence oligonucleotide.

Deblocking (Detritylation)

The synthesis cycle begins with the removal of the acid-labile DMT protecting group from the 5'-hydroxyl of the nucleoside attached to the solid support. This is typically achieved by treating the support with a solution of a weak acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane. The removal of the DMT group yields a free 5'-hydroxyl group, which is the reactive site for the subsequent coupling reaction. The liberated DMT cation is orange-colored, and its absorbance can be measured to monitor the coupling efficiency of the previous cycle.

Coupling

In the coupling step, the next phosphoramidite monomer, activated by a catalyst, is added to the reaction column. The activator, typically a weak acid like 1H-tetrazole, 5-ethylthio-1H-tetrazole (ETT), or 4,5-dicyanoimidazole (DCI), protonates the nitrogen of the phosphoramidite, making the phosphorus atom highly electrophilic. The free 5'-hydroxyl group of the growing oligonucleotide chain then attacks the activated phosphorus, forming a phosphite triester linkage and elongating the DNA strand by one nucleotide. This reaction is carried out under anhydrous conditions to prevent the hydrolysis of the activated phosphoramidite.

Capping

The coupling reaction, while highly efficient, is not 100% complete. To prevent the unreacted 5'-hydroxyl groups from participating in subsequent coupling cycles, which would result in oligonucleotides with internal deletions (n-1 sequences), a capping step is introduced. This is achieved by acetylating the unreacted 5'-hydroxyl groups using a mixture of acetic anhydride and a catalyst like N-methylimidazole (NMI). The resulting acetylated chains are chemically inert and will not be elongated further.

Oxidation

The newly formed phosphite triester linkage is unstable and susceptible to cleavage under acidic conditions. Therefore, it is oxidized to a more stable pentavalent phosphate triester. The most common oxidizing agent is a solution of iodine in a mixture of tetrahydrofuran (THF), water, and pyridine. This step provides the natural phosphodiester backbone of the DNA molecule after the final deprotection.

Quantitative Data in Phosphoramidite Synthesis

The overall yield of a full-length oligonucleotide is critically dependent on the stepwise coupling efficiency. Even a small decrease in efficiency can lead to a significant reduction in the final product, especially for longer oligonucleotides.

| Oligonucleotide Length (bases) | 98.5% Coupling Efficiency | 99.5% Coupling Efficiency |

| 10 | 87.3% | 95.6% |

| 20 | 75.0% | 90.9% |

| 50 | 47.7% | 78.2% |

| 100 | 22.4% | 60.9% |

| 150 | 10.5% | 47.4% |

| 200 | 4.9% | 36.9% |

| Data adapted from publicly available information. |

Experimental Protocols

The following are generalized protocols for the key steps in phosphoramidite DNA synthesis. Specific parameters may need to be optimized based on the synthesizer, reagents, and the specific oligonucleotide sequence.

Protocol 1: Deblocking (Detritylation)

-

Reagent: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).

-

Procedure:

-

Flush the synthesis column with the detritylation solution.

-

Incubate for 60-120 seconds to ensure complete removal of the DMT group.

-

Wash the column thoroughly with anhydrous acetonitrile to remove the acid and the cleaved DMT group.

-

Protocol 2: Coupling

-

Reagents:

-

Phosphoramidite solution (0.05 M to 0.1 M in anhydrous acetonitrile).

-

Activator solution (e.g., 0.45 M 1H-Tetrazole in anhydrous acetonitrile).

-

-

Procedure:

-

Simultaneously deliver the phosphoramidite and activator solutions to the synthesis column.

-

Allow the coupling reaction to proceed for a specified time (typically 30-180 seconds). Coupling times may be extended for modified or sterically hindered phosphoramidites.

-

Wash the column with anhydrous acetonitrile to remove unreacted phosphoramidite and activator.

-

Protocol 3: Capping

-

Reagents:

-

Capping Solution A: Acetic anhydride in tetrahydrofuran (THF) with lutidine or pyridine.

-

Capping Solution B: N-methylimidazole in THF.

-

-

Procedure:

-

Deliver a mixture of Capping Solution A and B to the synthesis column.

-

Allow the capping reaction to proceed for 30-60 seconds.

-

Wash the column with anhydrous acetonitrile.

-

Protocol 4: Oxidation

-

Reagent: 0.02 M Iodine in a solution of THF/Pyridine/Water.

-

Procedure:

-

Deliver the oxidizing solution to the synthesis column.

-

Allow the oxidation reaction to proceed for 30-60 seconds.

-

Wash the column with anhydrous acetonitrile.

-

Protocol 5: Cleavage and Deprotection

-

Reagent: Concentrated ammonium hydroxide.

-

Procedure:

-

After the final synthesis cycle, treat the solid support with concentrated ammonium hydroxide to cleave the oligonucleotide from the support. This is typically done at room temperature for 1-2 hours.

-

The ammonium hydroxide solution also removes the protecting groups from the phosphate backbone (β-cyanoethyl groups) and the nucleobases.

-

The final 5'-DMT group can be removed by treatment with a mild acid if "DMT-off" synthesis is desired.

-

Visualizing the Workflow

To better understand the logical flow and chemical transformations in phosphoramidite synthesis, the following diagrams are provided.

Caption: High-level workflow of the phosphoramidite DNA synthesis cycle.

Caption: Structure of a protected phosphoramidite monomer.

Caption: The core coupling reaction in phosphoramidite synthesis.

Conclusion

Phosphoramidite chemistry remains the cornerstone of modern DNA synthesis, providing a reliable and efficient method for producing high-quality, custom oligonucleotides. A thorough understanding of the underlying chemical principles, coupled with optimized experimental protocols, is essential for researchers and drug development professionals to harness the full potential of this powerful technology. As the demand for synthetic DNA continues to grow, further innovations in phosphoramidite chemistry and synthesis platforms will undoubtedly play a pivotal role in shaping the future of biotechnology and medicine.

References

An In-depth Technical Guide on Purity Requirements for 5'-O-DMT-N2-DMF-dG in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

5'-O-DMT-N2-DMF-dG, or 5'-O-(4,4'-Dimethoxytrityl)-N2-[(dimethylamino)methylene]-2'-deoxyguanosine, is a protected nucleoside phosphoramidite, a critical building block in the chemical synthesis of DNA oligonucleotides.[1][2] The purity of this reagent is of paramount importance as it directly influences the yield and quality of the synthesized oligonucleotides, which are foundational tools in a vast array of research, diagnostic, and therapeutic applications.[3][4] Impurities can lead to truncated sequences, the incorporation of incorrect bases, and overall failure of the synthesis, compromising experimental results and the viability of potential drug candidates. This guide provides a detailed overview of the purity requirements, analytical methodologies, and quality control workflows for this compound.

Core Purity Specifications

The quality of this compound is assessed through a series of stringent analytical tests. High-purity material is crucial for achieving high coupling efficiency during solid-phase oligonucleotide synthesis.[5] The following table summarizes the key quantitative specifications for this phosphoramidite.

| Parameter | Specification | Significance and Impact of Deviation |

| Appearance | White to off-white powder. | A non-conforming appearance can indicate significant contamination or degradation of the product. |

| Purity by HPLC | ≥98% | A lower purity signifies the presence of impurities that can compete in the coupling reaction, leading to failed or truncated oligonucleotide sequences. |

| Identity by ³¹P NMR | Conforms to structure | This confirms the presence of the correct phosphorus (III) center, which is essential for the coupling reaction. Deviations can indicate oxidation to non-reactive P(V) species. |

| Identity by ¹H NMR | Conforms to structure | Verifies the overall integrity of the molecule, including the presence of the DMT protecting group and the DMF protection on the guanine base. |

| Water Content | ≤ 0.5% | Moisture can hydrolyze the phosphoramidite moiety, rendering it inactive for synthesis and reducing coupling efficiency. |

| Insolubles | Clear, colorless solution in acetonitrile | Particulate matter can block the fluidic pathways of automated DNA synthesizers, causing mechanical failure of the synthesis. |

Experimental Protocols for Purity Assessment

Rigorous analytical testing is essential to verify the purity of this compound. The following are detailed protocols for the most critical analyses.

1. Purity Determination by High-Performance Liquid Chromatography (HPLC)

-

Objective: To quantify the purity of the this compound and separate it from any related impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

-

Mobile Phase A: 0.1M Triethylammonium acetate (TEAA) in water.

-

Mobile Phase B: Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: Ambient.

-

Detection Wavelength: 254 nm.

-

Procedure:

-

Prepare the sample by dissolving approximately 1 mg of the this compound in 1 mL of acetonitrile.

-

Set up a gradient elution program on the HPLC system. A typical gradient might be:

-

0-2 min: 50% B

-

2-15 min: 50-95% B

-

15-17 min: 95% B

-

17-18 min: 95-50% B

-

18-20 min: 50% B

-

-

Inject 5-10 µL of the sample solution.

-

Record the chromatogram. The product, this compound, will typically appear as a pair of peaks (diastereomers) due to the chiral phosphorus center.

-

Calculate the purity by dividing the area of the two main product peaks by the total area of all peaks in the chromatogram.

-

2. Identity and Purity Confirmation by Phosphorus-31 NMR (³¹P NMR)

-

Objective: To confirm the identity of the phosphoramidite and to detect the presence of oxidized phosphorus (P(V)) impurities.

-

Instrumentation: A Nuclear Magnetic Resonance (NMR) spectrometer.

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated acetonitrile (CD₃CN).

-

Procedure:

-

Prepare the sample by dissolving approximately 10-20 mg of the this compound in 0.5-0.7 mL of the deuterated solvent.

-

Acquire a proton-decoupled ³¹P NMR spectrum.

-

The spectrum should exhibit a major signal (often appearing as two closely spaced singlets for the diastereomers) in the characteristic phosphoramidite region, typically between 140 and 155 ppm.

-

The absence of significant signals in the 0-20 ppm region indicates a low level of P(V) impurities.

-

Logical Workflow for Quality Control

The following diagram illustrates the logical workflow for the quality control and release of this compound for use in research and manufacturing.

Caption: Quality control workflow for this compound.

Conclusion

The stringent adherence to purity specifications for this compound is a non-negotiable aspect of modern molecular biology and drug development. For researchers and scientists, sourcing this critical reagent from suppliers who provide comprehensive certificates of analysis with detailed results from multiple analytical techniques is essential for ensuring the reliability, reproducibility, and success of oligonucleotide synthesis and subsequent applications. The use of well-characterized, high-purity phosphoramidites is the first and one of the most critical steps in generating high-quality nucleic acid-based tools and therapeutics.

References

- 1. chromatographytoday.com [chromatographytoday.com]

- 2. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]

- 3. HPLC analysis of phosphoramidites using RP or NP conditions [labbulletin.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. DMT-dG(dmf) Phosphoramidite | AxisPharm [axispharm.com]

Methodological & Application

Application Notes and Protocols for Automated DNA Synthesis Using 5'-O-DMT-N2-DMF-dG

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the use of 5'-O-DMT-N2-dimethylformamidine-deoxyguanosine (5'-O-DMT-N2-DMF-dG) phosphoramidite in automated solid-phase DNA synthesis. The use of the dimethylformamidine (DMF) protecting group for the exocyclic amine of guanine allows for rapid deprotection under milder basic conditions compared to standard protecting groups like isobutyryl (iBu).[1][2] This is particularly advantageous for the synthesis of oligonucleotides containing base-sensitive modified nucleosides.

Overview of Automated DNA Synthesis

Automated DNA synthesis via the phosphoramidite method is a cyclical process that sequentially adds nucleotides to a growing chain attached to a solid support.[1][3] The synthesis proceeds in the 3' to 5' direction and each cycle consists of four main chemical steps: detritylation, coupling, capping, and oxidation.[1]

Key Reagents and Their Functions

A successful synthesis relies on high-quality reagents. The following table summarizes the essential reagents and their roles in the process.

| Reagent | Function | Typical Concentration/Solvent |

| This compound Phosphoramidite | Deoxyguanosine building block with protecting groups for the 5'-hydroxyl (DMT) and the exocyclic amine (DMF). | 0.05 M - 0.1 M in anhydrous acetonitrile. |

| Anhydrous Acetonitrile (MeCN) | Primary solvent for phosphoramidites, activator, and washing steps. Must be of high purity with low water content (<30 ppm). | - |

| Dichloroacetic Acid (DCA) or Trichloroacetic Acid (TCA) in Dichloromethane (DCM) | Deblocking/Detritylation: Removes the acid-labile DMT group from the 5'-hydroxyl of the growing oligonucleotide chain. | 3% TCA in DCM. |

| Activator (e.g., 1H-Tetrazole, ETT, DCI) | Coupling: Protonates the diisopropylamino group of the phosphoramidite, making it a good leaving group for reaction with the 5'-hydroxyl. | Typically 0.25 M - 0.5 M in anhydrous acetonitrile. |

| Capping Reagent A (Acetic Anhydride) | Capping: Acetylates unreacted 5'-hydroxyl groups to prevent the formation of deletion mutations in subsequent cycles. | Typically in THF/Pyridine. |

| Capping Reagent B (N-Methylimidazole) | Capping: Acts as a catalyst for the acetylation reaction. | Typically in THF. |

| Oxidizer (Iodine solution) | Oxidation: Converts the unstable phosphite triester linkage to a stable phosphate triester linkage. | 0.02 - 0.1 M Iodine in THF/Water/Pyridine. |

| Ammonium Hydroxide (NH₄OH) or AMA (Ammonium hydroxide/40% Methylamine) | Cleavage and Deprotection: Cleaves the synthesized oligonucleotide from the solid support and removes the protecting groups from the nucleobases and phosphate backbone. | Concentrated NH₄OH or a 1:1 mixture of NH₄OH and 40% Methylamine. |

Experimental Protocols

The following protocols outline the key stages of automated DNA synthesis using this compound.

Preparation of Reagents

Proper preparation of reagents is critical for achieving high synthesis efficiency.

-

Phosphoramidite Solution: Dissolve the this compound phosphoramidite in anhydrous acetonitrile to the desired concentration (typically 0.1 M). To ensure anhydrous conditions, molecular sieves can be added to the solvent at least 24 hours before use.

-

Activator Solution: Prepare the activator solution (e.g., 0.45 M 1H-Tetrazole in anhydrous acetonitrile) according to the synthesizer manufacturer's recommendations.

-

Anhydrous Solvents: Use DNA synthesis grade anhydrous acetonitrile and dichloromethane with a water content below 30 ppm.

Automated Synthesis Cycle

The automated DNA synthesizer performs the following four steps in a cycle for each nucleotide addition. The timings provided are typical and may need optimization based on the specific synthesizer and scale of synthesis.

| Step | Reagent(s) | Typical Duration |

| 1. Detritylation | 3% Trichloroacetic Acid in Dichloromethane | 50 seconds |

| 2. Coupling | This compound Phosphoramidite + Activator | 25-60 seconds |

| 3. Capping | Acetic Anhydride/N-Methylimidazole in THF/Pyridine | 20 seconds |

| 4. Oxidation | 0.02 M Iodine in THF/Water/Pyridine | 30 seconds |

| Wash Steps | Anhydrous Acetonitrile | Variable |

Step 1: Detritylation The cycle begins with the removal of the 5'-DMT protecting group from the nucleotide bound to the solid support using a solution of trichloroacetic acid in dichloromethane. The resulting orange-colored DMT cation can be monitored spectrophotometrically at 495 nm to determine the coupling efficiency of the previous cycle.

Step 2: Coupling The this compound phosphoramidite, dissolved in anhydrous acetonitrile, is mixed with an activator solution (e.g., 1H-tetrazole). The activated phosphoramidite is then delivered to the synthesis column, where it reacts with the free 5'-hydroxyl group of the support-bound nucleotide chain, forming a phosphite triester linkage. A coupling efficiency of over 99% is desirable.

Step 3: Capping To prevent the elongation of chains that failed to react during the coupling step (which would result in deletion mutations), any unreacted 5'-hydroxyl groups are irreversibly capped. This is typically achieved by acetylation using a mixture of acetic anhydride and N-methylimidazole.

Step 4: Oxidation The newly formed phosphite triester linkage is unstable and must be oxidized to a more stable pentavalent phosphate triester. This is accomplished using a solution of iodine in the presence of water and a weak base like pyridine.

Following oxidation, the cycle is repeated for the addition of the next nucleotide.

Cleavage and Deprotection

Upon completion of the synthesis, the oligonucleotide must be cleaved from the solid support and the protecting groups on the nucleobases and phosphate backbone must be removed. The DMF protecting group on guanine is more labile than the standard isobutyryl (iBu) group, allowing for faster and milder deprotection conditions.

Standard Deprotection with Ammonium Hydroxide:

-

Transfer the solid support to a sealed vial.

-

Add concentrated ammonium hydroxide (28-30%).

-

Heat the vial at 55 °C for 1 hour. This is significantly faster than the 5 hours typically required for iBu-dG.

Rapid Deprotection with AMA: For even faster deprotection, a mixture of ammonium hydroxide and 40% aqueous methylamine (AMA) can be used.

-

Add the AMA solution (1:1 v/v) to the solid support.

-

Heat the vial at 65 °C for 10 minutes.

-

Note: When using AMA, acetyl-protected dC (Ac-dC) should be used instead of benzoyl-protected dC (Bz-dC) to avoid base modification.

After deprotection, the supernatant containing the crude oligonucleotide is collected, and the solvent is evaporated prior to purification.

Visualizations

The following diagrams illustrate the key molecule and processes involved in the automated DNA synthesis using this compound.

Caption: Chemical structure of this compound phosphoramidite.

Caption: The four-step automated DNA synthesis cycle.

Caption: Overall experimental workflow for oligonucleotide synthesis.

References

Application of 5'-O-DMT-N2-DMF-dG in the Synthesis of Oligonucleotides for Gene Sequencing

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The chemical synthesis of oligonucleotides is a cornerstone of modern molecular biology, providing essential tools for a vast array of applications, including gene sequencing, PCR, gene synthesis, and therapeutics. The phosphoramidite method is the gold standard for this process, enabling the efficient and automated synthesis of DNA and RNA sequences. A key aspect of this methodology is the use of protecting groups on the nucleoside phosphoramidites to prevent unwanted side reactions during synthesis.

This document provides detailed application notes and protocols for the use of 5'-O-DMT-N2-DMF-dG, a protected deoxyguanosine phosphoramidite, in the synthesis of high-quality oligonucleotides for gene sequencing applications. The N2-dimethylformamidine (DMF) protecting group on the guanine base offers significant advantages, most notably a more rapid deprotection profile compared to the traditional isobutyryl (ibu) group, which can streamline the overall synthesis workflow.

Principle of Phosphoramidite Chemistry

Solid-phase oligonucleotide synthesis using phosphoramidite chemistry is a cyclical process involving four main steps for each nucleotide addition: deblocking, coupling, capping, and oxidation. The 5'-hydroxyl group of the growing oligonucleotide chain is protected by a dimethoxytrityl (DMT) group, which is removed at the beginning of each cycle. The incoming phosphoramidite, such as this compound, is then coupled to the free 5'-hydroxyl group. Any unreacted 5'-hydroxyl groups are capped to prevent the formation of deletion mutants. Finally, the newly formed phosphite triester linkage is oxidized to a more stable phosphate triester.

Caption: The four-step cycle of solid-phase oligonucleotide synthesis.

Advantages of the N2-DMF Protecting Group

The choice of protecting group for the exocyclic amine of guanosine is critical for the overall efficiency and speed of oligonucleotide synthesis. While the isobutyryl (ibu) group has been traditionally used, the dimethylformamidine (DMF) group offers several key advantages:

-

Faster Deprotection: The DMF group is significantly more labile than the ibu group under basic conditions, allowing for substantially shorter deprotection times. This is particularly beneficial for high-throughput oligonucleotide synthesis.

-

Reduced Guanine Modification: The milder deprotection conditions required for DMF-dG can help to minimize base modifications, especially in G-rich sequences.

-

Compatibility with Standard Reagents: this compound phosphoramidite is compatible with standard reagents used in automated DNA synthesis.

Quantitative Comparison of Deprotection Times

The primary advantage of using this compound is the significant reduction in deprotection time. The following table summarizes typical deprotection conditions and times for DMF- and ibu-protected dG.

| Protecting Group | Deprotection Reagent | Temperature | Time | Reference |

| N2-DMF-dG | Concentrated Ammonia | 55°C | 2 hours | [1] |

| Concentrated Ammonia | 65°C | 1 hour | [1] | |

| AMA (Ammonium Hydroxide/Methylamine) | 65°C | 10 minutes | [2] | |

| N2-ibu-dG | Concentrated Ammonia | 55°C | 8-16 hours | |

| AMA (Ammonium Hydroxide/Methylamine) | 65°C | 10 minutes | [2] |

Note: While AMA offers rapid deprotection for both, the faster deprotection of DMF-dG with standard concentrated ammonia provides more flexibility and avoids the need for a secondary amine.

Experimental Protocols

Protocol 1: Automated Solid-Phase Synthesis of Oligonucleotides

This protocol outlines the general procedure for synthesizing oligonucleotides using an automated DNA synthesizer with this compound phosphoramidite.

Materials:

-

DNA synthesizer

-

Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside

-

This compound phosphoramidite solution (0.1 M in anhydrous acetonitrile)

-

Standard phosphoramidites for dA, dC, and T

-

Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)

-

Activator solution (e.g., 0.45 M tetrazole in acetonitrile)

-

Capping solutions (Cap A: acetic anhydride/lutidine/THF; Cap B: N-methylimidazole/THF)

-

Oxidizing solution (e.g., 0.02 M iodine in THF/water/pyridine)

-

Anhydrous acetonitrile

-

Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide or AMA)

Procedure:

-

Synthesizer Setup: Program the desired oligonucleotide sequence into the DNA synthesizer. Install the appropriate phosphoramidite, reagent, and solvent bottles.

-

Synthesis Cycle: The automated synthesis proceeds in a 3' to 5' direction through the following steps for each nucleotide addition: a. Deblocking: The DMT group is removed from the 5'-end of the growing oligonucleotide chain by treatment with the deblocking solution. b. Coupling: The this compound phosphoramidite is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing chain. c. Capping: Unreacted 5'-hydroxyl groups are acetylated by the capping solutions to prevent the elongation of failure sequences. d. Oxidation: The phosphite triester linkage is oxidized to a stable phosphate triester using the oxidizing solution.

-

Final Deblocking: After the final coupling cycle, the terminal 5'-DMT group can be either removed on the synthesizer (DMT-off) or left on for purification (DMT-on).

-

Cleavage and Deprotection: The synthesized oligonucleotide is cleaved from the CPG support and the protecting groups are removed by incubation with the cleavage and deprotection solution (refer to Protocol 2).

References

Application Note & Protocols: Site-Specific Incorporation of 5'-O-DMT-N2-DMF-dG for Custom Oligonucleotide Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

The site-specific incorporation of modified nucleosides into oligonucleotides is a cornerstone of modern molecular biology, diagnostics, and therapeutic development.[1] 5'-O-DMT-N2-DMF-dG is a key phosphoramidite building block used in automated solid-phase DNA synthesis to introduce a deoxyguanosine (dG) residue into a growing oligonucleotide chain.[2] The 5'-dimethoxytrityl (DMT) group provides a temporary, acid-labile protection for the 5'-hydroxyl, preventing unwanted polymerization during synthesis, while the N2-dimethylformamidine (DMF) group protects the exocyclic amine of the guanine base.[2] This application note provides detailed protocols and data for the efficient incorporation of this compound into custom oligonucleotides, along with workflows for deprotection and purification.

The use of the DMF protecting group on the dG phosphoramidite is particularly advantageous as it is compatible with a variety of deprotection strategies, including rapid or "UltraFAST" methods.[3] This allows for the synthesis of oligonucleotides containing sensitive modifications that might not withstand harsher deprotection conditions. Modified oligonucleotides have a vast range of applications, including their use as antisense agents, siRNAs, aptamers, and probes for genetic profiling and biosensors.

Data Presentation

Table 1: Phosphoramidite Coupling Parameters

| Parameter | Value | Reference |

| Phosphoramidite | This compound | |

| Concentration | 0.065 - 0.1 M in anhydrous acetonitrile | |

| Activator | 5-(Ethylthio)-1H-tetrazole (ETT) or Saccharin 1-methylimidazole (SMI) | |

| Standard Coupling Time | 2 minutes | |